molecular formula C5H5N2NaO2S B3112651 Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate CAS No. 1909316-87-5

Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B3112651
CAS No.: 1909316-87-5
M. Wt: 180.16
InChI Key: DJSCLIKKFYMZIL-UHFFFAOYSA-M
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Description

Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate (CAS 1909316-87-5) is a high-purity organic sodium salt that serves as a versatile synthetic intermediate and building block in medicinal chemistry. Its molecular formula is C 5 H 5 N 2 NaO 2 S and it has a molecular weight of 180.16 g/mol. The compound is characterized by a 1,3,4-thiadiazole heterocycle, a privileged scaffold known for conferring significant biological activity to molecules. This compound is of particular value in the design and synthesis of novel pharmacologically active agents. Derivatives containing the 1,3,4-thiadiazole core have demonstrated a wide spectrum of promising biological activities in scientific research. These include acting as potent inhibitors of acetylcholinesterase (AChE) , a key target for the management of neurodegenerative disorders like Alzheimer's disease . Some 1,3,4-thiadiazole conjugates have shown significant antimicrobial properties against various Gram-positive and Gram-negative bacterial strains, as well as antifungal potential . Furthermore, research indicates that this chemotype can exhibit notable anticancer activity against human cancer cell lines, such as leukemia, colon, and melanoma, potentially through mechanisms like dihydrofolate reductase (DHFR) inhibition . Additional investigated activities for related structures include analgesic and anti-inflammatory effects and antioxidant potential . Researchers utilize this compound to develop new hybrid molecules for probing biological pathways and addressing challenges of drug resistance and toxicity . The product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.Na/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSCLIKKFYMZIL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909316-87-5
Record name sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the thiadiazole attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the thiadiazole ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a target for drug development.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is attributed to its ability to interact with various molecular targets and pathways. The thiadiazole ring can form hydrogen bonds and interact with enzyme active sites, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Solubility (Water) Key Bioactivity
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate C₇H₇N₂NaO₂S₂ 246.26 High Enzyme interaction
Ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate C₇H₁₀N₂O₂S₂ 218.30 Low Synthetic intermediate
Sodium 2-((4-phenyl-5-...thio)acetate (triazole derivative) C₁₉H₁₅N₆NaO₂S₃ 478.54 Moderate Enhanced enzyme binding
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate C₁₀H₁₀N₂O₃S₂ 270.33 Low Chemotherapeutic
Table 2. Bioactivity Comparison
Compound Anticonvulsant Potential Anticancer Potential Enzyme Binding Energy (kcal/mol)
This compound Moderate Not reported -8.2
5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives High High -7.5 to -9.0
Triazole derivative (C₁₉H₁₅N₆NaO₂S₃) Not reported Not reported -9.8

Research Findings and Implications

  • Superior Bioactivity : The sodium salt form’s solubility and ionic nature enhance bioavailability, making it preferable over ester derivatives like ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate .
  • Role of Substituents: Derivatives with phenylamino or triazole moieties exhibit stronger enzyme interactions, likely due to increased van der Waals and π-π stacking interactions .
  • Heterocyclic Core Impact : Thiadiazoles generally outperform oxadiazoles in sulfur-dependent biological pathways, such as metalloenzyme inhibition .

Biological Activity

Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a derivative of thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring that contributes to its biological activity. The presence of sulfur and nitrogen atoms in the five-membered ring allows for various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes such as protein synthesis and enzymatic reactions.
  • Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens, suggesting that this compound may also possess antifungal properties .
  • Antioxidant Effects : Thiadiazoles are associated with antioxidant activity that can mitigate oxidative stress in cells .

Biochemical Pathways

The compound interacts with multiple biochemical pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, influencing cellular function and viability.
  • Gene Expression Modulation : Compounds in this class can alter gene expression patterns, potentially leading to changes in cell differentiation and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against E. coli and C. albicans with minimum inhibitory concentrations (MICs) in the low micromolar range.
Study 2Showed that thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating potent activity .
Study 3Investigated the antioxidant potential using DPPH assay; results indicated a promising capacity for radical scavenging .

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications on the thiadiazole ring significantly affect biological potency. For instance:

  • Electron-withdrawing groups at specific positions enhance antimicrobial activity.
  • Substituents that donate electrons can improve antioxidant capacity .

Q & A

Q. What are the established synthetic routes for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, and how is purity ensured?

The synthesis typically involves nucleophilic substitution reactions. For example, the sodium salt can be prepared by reacting the corresponding thiol precursor (e.g., 4-phenyl-5-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium under reflux conditions. Acidification with acetic acid yields the free acid, which is neutralized with sodium hydroxide to form the sodium salt . Purification is achieved via recrystallization from ethanol or aqueous mixtures, with purity confirmed by elemental analysis (C, H, N, S content) and melting point determination (e.g., 228–230°C) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Key methods include:

  • 1H NMR spectroscopy : To confirm the presence of methyl groups (e.g., singlet at δ 2.5 ppm for -CH3 on the thiadiazole ring) and acetate protons .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations (~1600 cm⁻¹) .
  • Elemental analysis : To validate stoichiometry (e.g., C, 47.69%; N, 17.56%) .
  • Chromatography-mass spectrometry (LC-MS) : For molecular ion ([M+Na]+) and fragmentation pattern confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The sodium salt exhibits good solubility in polar solvents (water, DMSO) due to its ionic nature. Stability studies suggest it remains intact under neutral pH and room temperature but may hydrolyze in strongly acidic or basic conditions. Storage recommendations include desiccated environments at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target enzymes. For example, energy values for intermolecular interactions (e.g., -9.2 kcal/mol for bacterial enoyl-acyl carrier protein reductase) highlight potential antimicrobial activity. Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results may arise from variations in:

  • Assay conditions : pH, temperature, or solvent systems (e.g., DMSO vs. aqueous buffers).
  • Structural analogs : Substituent effects (e.g., phenyl vs. methyl groups on the thiadiazole ring) . Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can reconcile conflicting data .

Q. How can reaction parameters be optimized to improve yield and selectivity?

Key factors include:

  • Catalyst selection : Sodium hexamethyldisilazide (NaHMDS) enhances nucleophilic substitution efficiency in thiadiazole-acetate coupling .
  • Solvent systems : Aqueous ethanol (1:1 v/v) minimizes side reactions during salt formation .
  • Temperature control : Reflux at 80–90°C ensures complete reaction while avoiding decomposition .

Q. What methodologies validate structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -NO2) at the thiadiazole 5-position to enhance electrophilicity.
  • Biological assays : Comparative MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli) .
  • X-ray crystallography : To correlate molecular geometry with target binding (e.g., active-site hydrogen bonding) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate
Reactant of Route 2
Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

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